8-Oxabicyclo[3.2.1]octan-6-ol
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Overview
Description
8-Oxabicyclo[321]octan-6-ol is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods to synthesize 8-Oxabicyclo[3.2.1]octan-6-ol involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing the construction of 8-Oxabicyclo[3.2.1]octanes with a wide substrate scope . Another method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]octan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be facilitated using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octan-6-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and developing enzyme inhibitors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 8-Oxabicyclo[321]octan-6-ol exerts its effects depends on its specific application In chemical reactions, the compound’s reactivity is influenced by the presence of the oxygen atom in the bicyclic structure, which can participate in various reaction pathways
Comparison with Similar Compounds
8-Oxabicyclo[3.2.1]octan-6-ol can be compared with other bicyclic compounds such as 8-azabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane These compounds share similar structural features but differ in the presence of heteroatoms and functional groups, which can significantly influence their reactivity and applications The unique presence of an oxygen atom in 8-Oxabicyclo[32
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
8-oxabicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C7H12O2/c8-6-4-5-2-1-3-7(6)9-5/h5-8H,1-4H2 |
InChI Key |
JJMPFIFZQPWTML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C(C1)O2)O |
Origin of Product |
United States |
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